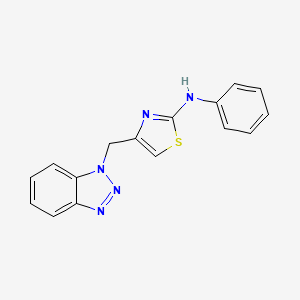
3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Pharmaceutical and Medicinal Significance of Sulfur-Containing Motifs
Sulfur (SVI)-containing motifs, especially sulfonyl or sulfonamide-based analogs, exhibit a variety of pharmacological properties. These compounds offer a high degree of structural diversity useful for discovering new therapeutic agents. Over 150 FDA-approved sulfur-based drugs are available, treating various diseases with significant therapeutic power. The advancements in developing new, less toxic, cost-effective, and highly active sulfonamides are crucial research topics in medicinal chemistry (Zhao et al., 2018).
Role of Furanyl-Substituted Compounds in Drug Design
Five-membered heterocycles, including furan and thiophene, play a prominent role in drug design as structural units of bioactive molecules. The importance of furan-2-yl and furan-3-yl substituents in the medicinal chemistry of nucleobases and nucleosides demonstrates their potential in optimizing antiviral, antitumor, and antimicrobial activities. These modifications have been explored extensively to identify compounds with enhanced activity and selectivity (Ostrowski, 2022).
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental biodegradability of polyfluoroalkyl chemicals, which include compounds with trifluoromethyl groups, is a significant concern. These chemicals, due to their persistent and toxic profiles, pose challenges for environmental fate and ecotoxicological assessment. Understanding the microbial degradation pathways and the quantitative relationships between precursors and degradation products is vital for evaluating the environmental impact of such compounds (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO5S2/c17-16(18,19)13-4-1-3-12(7-13)10-27(23,24)20-8-15(9-20)26(21,22)11-14-5-2-6-25-14/h1-7,15H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBNUQLAWHHVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2637547.png)
![N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2637548.png)

![8-fluoro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2637552.png)
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2637553.png)
![2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2637554.png)
![3-[(2,6-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2637558.png)
![N-(methylethyl)-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}a cetamide](/img/structure/B2637560.png)
![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzenesulfonamide](/img/structure/B2637561.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2637563.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2637564.png)
![3-[3,3-Dimethylbutan-2-yl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2637565.png)
![8-(3-((3-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637566.png)
